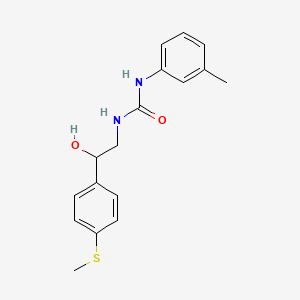
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea, with the CAS number 1448026-83-2, is a compound of significant interest in pharmaceutical and biological research. Its unique structure, characterized by the presence of a methylthio group and a hydroxyl moiety, suggests potential biological activities that warrant detailed investigation.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including enzyme inhibition, interaction with receptor sites, and modulation of signaling pathways. The specific mechanism for this compound remains to be fully elucidated; however, preliminary studies suggest it may interact with biological targets relevant to inflammation and cancer pathways.
Antiviral Activity
A study focusing on N-Heterocycles as antiviral agents reported compounds with structural similarities showing significant efficacy against viral reverse transcriptase. The IC50 values for related compounds ranged from 1.1 µM to 2.3 µM against resistant strains . While specific data for our compound is limited, its structural features may confer similar antiviral properties.
Cytotoxic Effects
In vitro studies have demonstrated that urea derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown IC50 values indicating potent activity against breast cancer cells . This suggests that this compound may also possess cytotoxic properties worth exploring.
Study on Renal Protection
A recent investigation into novel urea derivatives highlighted their protective effects against renal ischemia/reperfusion injury. In this study, certain derivatives demonstrated significant reductions in serum creatinine and urea levels, suggesting nephroprotective effects . Although direct studies on our compound are lacking, the findings imply potential therapeutic applications in renal health.
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives is often influenced by their substituents. Compounds with methylthio groups have been associated with enhanced biological activity due to their ability to modulate electronic properties and steric hindrance . Understanding the SAR for this compound could guide future modifications to enhance efficacy.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-4-3-5-14(10-12)19-17(21)18-11-16(20)13-6-8-15(22-2)9-7-13/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTKGTQOUBVYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














